molecular formula C20H22BNO2 B12099173 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

Cat. No.: B12099173
M. Wt: 319.2 g/mol
InChI Key: PCSLLUIHMLJDRI-UHFFFAOYSA-N
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Description

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group that is further connected to an indole moiety. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to remove the boronic ester group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is unique due to its indole moiety, which imparts additional reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C20H22BNO2

Molecular Weight

319.2 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole

InChI

InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-7-9-14(12-16)18-13-15-8-5-6-11-17(15)22-18/h5-13,22H,1-4H3

InChI Key

PCSLLUIHMLJDRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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